Product packaging for H-Cys-lys-asn-phe-phe-trp-lys-thr-OH(Cat. No.:)

H-Cys-lys-asn-phe-phe-trp-lys-thr-OH

Cat. No.: B12039080
M. Wt: 1073.3 g/mol
InChI Key: NXKPSJBXWYFMKT-LWTFXWKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-OH is a synthetic peptide sequence provided for research applications. This compound is of significant interest in endocrine and neuroendocrine research due to its sequence homology with a key fragment of Somatostatin-14 (SRIF-14), a cyclic tetradecapeptide neurohormone (H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH) that potently inhibits the secretion of growth hormone (GH), as well as other hormones like insulin and glucagon . The provided sequence constitutes a linear segment of this native hormone, lacking the disulfide bridge formed between two cysteine residues that characterizes its cyclic, active form . Researchers can utilize this linear fragment to study the structure-activity relationships of somatostatin, particularly the role of the central conserved sequence (Lys-Asn-Phe-Phe-Trp-Lys-Thr) in receptor binding and biological activity. Investigating such analogs is crucial for understanding how somatostatin modulates anterior pituitary function and for the development of novel tuned somatostatin derivatives with potentially longer half-lives and improved efficacy for research into conditions like neuroendocrine tumors . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H72N12O11S B12039080 H-Cys-lys-asn-phe-phe-trp-lys-thr-OH

Properties

Molecular Formula

C52H72N12O11S

Molecular Weight

1073.3 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C52H72N12O11S/c1-30(65)44(52(74)75)64-47(69)38(21-11-13-23-54)59-50(72)41(26-33-28-57-36-19-9-8-18-34(33)36)62-49(71)40(25-32-16-6-3-7-17-32)60-48(70)39(24-31-14-4-2-5-15-31)61-51(73)42(27-43(56)66)63-46(68)37(20-10-12-22-53)58-45(67)35(55)29-76/h2-9,14-19,28,30,35,37-42,44,57,65,76H,10-13,20-27,29,53-55H2,1H3,(H2,56,66)(H,58,67)(H,59,72)(H,60,70)(H,61,73)(H,62,71)(H,63,68)(H,64,69)(H,74,75)/t30-,35+,37+,38+,39+,40+,41+,42+,44+/m1/s1

InChI Key

NXKPSJBXWYFMKT-LWTFXWKPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)N)O

Origin of Product

United States

Chemical Synthesis and Production Methodologies for H Cys Lys Asn Phe Phe Trp Lys Thr Oh

Solid-Phase Peptide Synthesis (SPPS) Approaches for Linear Peptide Assembly

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing H-Cys-lys-asn-phe-phe-trp-lys-thr-OH. chempep.com This technique involves covalently attaching the C-terminal amino acid, Threonine (Thr), to an insoluble polymeric support (resin) and sequentially adding the subsequent amino acids in the chain. chempep.comrsc.org This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps, a significant advantage over solution-phase methods. chempep.combiosynth.com The entire process can be automated, which allows for the efficient and rapid synthesis of the peptide chain. luxembourg-bio.comaltabioscience.com

Fmoc/tBu Chemistry Protocols and Optimization

The most widely adopted strategy for the SPPS of this peptide is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.govcsic.es This method utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid and acid-labile tert-butyl (tBu) or trityl (Trt) based groups for the permanent protection of reactive amino acid side chains. altabioscience.comcsic.espeptide.com This orthogonal protection scheme is a key advantage, as it allows for the selective removal of the Fmoc group at each step without affecting the side-chain protecting groups. altabioscience.compeptide.com

The standard protocol involves the following iterative steps:

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). csic.esscielo.org.mx

Washing: The resin is thoroughly washed to remove the piperidine and the dibenzofulvene byproduct. scielo.org.mx

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain. csic.es

Washing: The resin is washed again to remove excess reagents and byproducts. biosynth.com

This cycle is repeated until the entire peptide sequence is assembled. luxembourg-bio.com Optimization of this process is crucial for achieving high purity and yield, especially for a complex sequence containing sensitive residues like Cysteine (Cys) and Tryptophan (Trp). Factors such as coupling times, reagent concentrations, and the choice of solvents can be fine-tuned to minimize side reactions like aggregation and incomplete coupling. unifi.it For instance, using greener solvent alternatives to DMF and NMP is an area of active research to improve the sustainability of the process. csic.esrsc.org

Selection and Functionalization of Polymeric Resins

Commonly Used Resins:

Wang Resin: This is a widely used resin for producing C-terminal acid peptides under the Fmoc/tBu strategy. iris-biotech.defluorochem.co.uk The peptide is cleaved from the Wang resin using a moderately strong acid treatment, typically 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). iris-biotech.de

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-sensitive, allowing for the cleavage of the peptide under very mild acidic conditions (e.g., 1-3% TFA). iris-biotech.debiotage.com This is particularly advantageous for producing protected peptide fragments or for sequences containing acid-sensitive residues. chempep.combiotage.com It is also recommended for peptides with C-terminal residues prone to racemization, such as Cysteine. biosynth.com

The process of attaching the first amino acid to the resin is known as functionalization or loading. The loading capacity, expressed in mmol/g, is an important characteristic of the resin that needs to be considered. chempep.com The functionalization of the resin is a critical step that governs the entire synthetic process. acs.orgresearchgate.netnih.gov

Resin TypeTypical ApplicationCleavage ConditionKey Advantages
Wang ResinSynthesis of C-terminal acid peptidesModerate acid (e.g., 50% TFA) iris-biotech.deWidely used, good stability. iris-biotech.deseplite.com
2-Chlorotrityl Chloride (2-CTC) ResinSynthesis of C-terminal acid peptides and protected fragmentsVery mild acid (e.g., 1-3% TFA) iris-biotech.debiotage.comMinimizes side reactions, suitable for acid-sensitive peptides. iris-biotech.debiotage.com
Rink Amide ResinSynthesis of C-terminal amide peptidesStrong acid (e.g., concentrated TFA) biotage.comProduces stable peptide amides. fluorochem.co.ukbiotage.com

Amino Acid Coupling Strategies and Reagent Selection (e.g., Carbodiimides, Uronium Salts)

The formation of the peptide bond between two amino acids requires the activation of the carboxylic acid group of the incoming amino acid. iris-biotech.de This is achieved using coupling reagents. nih.gov The choice of coupling reagent is critical for ensuring efficient and racemization-free bond formation. bachem.com

Major Classes of Coupling Reagents:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are traditional coupling agents. nih.govbachem.com They are often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue (HOAt) to improve efficiency and suppress side reactions. luxembourg-bio.comnih.gov

Uronium/Aminium Salts: These are considered among the most powerful and widely used coupling reagents in modern SPPS. luxembourg-bio.comnih.gov Examples include HBTU, HATU, and HCTU. nih.gov These reagents react with the carboxylic acid to form a highly reactive species that readily couples with the amine. sigmaaldrich.com COMU is another notable uronium salt that offers high reactivity and solubility. luxembourg-bio.comiris-biotech.de

Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly effective. sigmaaldrich.com They are known for their high solubility in common SPPS solvents. sigmaaldrich.com

The selection of the coupling reagent can be optimized for specific "difficult couplings," such as those involving sterically hindered amino acids or sequences prone to aggregation. sigmaaldrich.com For example, HATU is often employed for such challenging couplings due to its high reactivity. bachem.comsigmaaldrich.com

Coupling Reagent ClassExamplesKey Characteristics
CarbodiimidesDCC, DIC bachem.comOften used with additives like HOBt or HOAt to enhance performance. luxembourg-bio.comnih.gov
Uronium/Aminium SaltsHBTU, HATU, HCTU, COMU nih.govHighly efficient and widely used in modern SPPS. luxembourg-bio.comnih.gov
Phosphonium SaltsPyBOP, PyAOP sigmaaldrich.comHigh solubility and effectiveness. sigmaaldrich.com

Protection Group Chemistry for Trifunctional Amino Acid Side Chains (Cys, Lys, Asn, Trp, Thr)

The side chains of several amino acids in the target peptide sequence contain reactive functional groups that must be protected during synthesis to prevent unwanted side reactions. altabioscience.comresearchgate.net The choice of protecting groups is dictated by the Fmoc/tBu strategy, meaning they must be stable to the basic conditions used for Fmoc removal but readily cleaved by strong acid during the final deprotection step. altabioscience.com

Side-Chain Protecting Groups for the Amino Acids in this compound:

Cysteine (Cys): The thiol group of Cysteine is highly nucleophilic and prone to oxidation. The Trityl (Trt) group is a common and cost-effective choice for its protection. sigmaaldrich.com It is labile to TFA and is removed during the final cleavage step. sigmaaldrich.com

Lysine (B10760008) (Lys): The ε-amino group of Lysine is protected with the tert-butoxycarbonyl (Boc) group, which is cleaved by TFA. iris-biotech.de

Asparagine (Asn): The side-chain amide of Asparagine can be protected with the Trityl (Trt) group to prevent dehydration and other side reactions, particularly aspartimide formation. iris-biotech.denih.gov

Tryptophan (Trp): The indole (B1671886) ring of Tryptophan is susceptible to oxidation and alkylation during cleavage. thermofisher.com Protecting the indole nitrogen with the tert-butoxycarbonyl (Boc) group is strongly recommended to prevent these side reactions. sigmaaldrich.compeptide.com

Threonine (Thr): The hydroxyl group of Threonine is protected with the tert-butyl (tBu) ether, which is removed during the final TFA cleavage. iris-biotech.depeptide.com

Amino AcidSide Chain Functional GroupCommon Protecting GroupCleavage Condition
Cysteine (Cys)Thiol (-SH)Trityl (Trt) sigmaaldrich.comTFA sigmaaldrich.com
Lysine (Lys)Amine (-NH2)tert-butoxycarbonyl (Boc) iris-biotech.deTFA iris-biotech.de
Asparagine (Asn)Amide (-CONH2)Trityl (Trt) iris-biotech.deTFA iris-biotech.de
Tryptophan (Trp)Indoletert-butoxycarbonyl (Boc) sigmaaldrich.compeptide.comTFA sigmaaldrich.com
Threonine (Thr)Hydroxyl (-OH)tert-butyl (tBu) iris-biotech.depeptide.comTFA iris-biotech.de

Cleavage and Global Deprotection Protocols

Once the peptide chain is fully assembled, the final step is to cleave the peptide from the resin and simultaneously remove all the side-chain protecting groups. sigmaaldrich.com This process, known as global deprotection, is typically achieved by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com

During this acidic treatment, highly reactive cationic species are generated from the cleavage of the protecting groups. sigmaaldrich.com These cations can react with nucleophilic residues in the peptide, particularly Tryptophan and Cysteine, leading to undesired modifications. peptide.comsigmaaldrich.com To prevent these side reactions, "scavengers" are added to the cleavage cocktail. sigmaaldrich.com

For a peptide containing Cys and Trp, a carefully formulated cleavage cocktail is essential. A common and effective cocktail is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.compeptide.com Another widely used and less odorous option is a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water. sigmaaldrich.com TIS is particularly effective at scavenging the trityl cations released from Cys and Asn. rsc.orgsigmaaldrich.com The use of Fmoc-Trp(Boc)-OH during synthesis significantly reduces the risk of tryptophan modification during cleavage. sigmaaldrich.com

After cleavage, the crude peptide is typically precipitated from the TFA solution by adding cold diethyl ether, collected by filtration or centrifugation, and then washed to remove residual scavengers. thermofisher.compeptide.com

Solution-Phase Peptide Synthesis Considerations

While SPPS is the dominant method, solution-phase peptide synthesis (SolPS) remains a viable, albeit more classical, approach. fiveable.melibretexts.org In SolPS, the peptide is synthesized sequentially in a homogeneous solution, with purification of the intermediate peptide at each step. fiveable.menih.gov This method can be advantageous for the synthesis of very small peptides or for large-scale industrial production where the cost of the solid support can be a factor. luxembourg-bio.com

A key strategy in SolPS is the use of protecting groups for the N-terminal amine and the C-terminal carboxyl group, as well as for reactive side chains, to ensure specific peptide bond formation. libretexts.org The coupling of amino acids is facilitated by the same types of activating reagents used in SPPS, such as carbodiimides and uronium salts. fiveable.memdpi.com

A significant challenge in SolPS is the purification of the peptide intermediates after each coupling step. nih.gov However, recent advancements, such as the Group-Assisted Purification (GAP) chemistry, aim to simplify this process by avoiding traditional chromatographic purification. nih.gov For longer peptides like this compound, a fragment condensation approach in solution could be considered, where smaller, protected peptide fragments are synthesized and then coupled together. acs.org While SolPS offers flexibility in reaction conditions, it is generally more labor-intensive and time-consuming than SPPS for the synthesis of long peptides. fiveable.me

Hybrid Synthesis Strategies for Complex Peptide Constructs

A common hybrid strategy involves synthesizing protected peptide fragments using SPPS, which allows for the rapid and efficient assembly of smaller peptide chains on a solid support. neulandlabs.comnih.gov These fragments, typically 5 to 8 amino acids in length, can then be purified and subsequently coupled together in solution (LPPS) to form the final, full-length peptide. neulandlabs.com This convergent approach minimizes the accumulation of side products that can occur during a single, long linear synthesis on a solid support. nih.govwikipedia.orgscholarsresearchlibrary.com

For the target peptide, a potential hybrid synthesis could involve the creation of two separate fragments, for instance, H-Cys(Trt)-Lys(Boc)-Asn(Trt)-Phe-OH and H-Phe-Trp(Boc)-Lys(Boc)-Thr(tBu)-OH. These fragments would be synthesized on a resin, cleaved while maintaining side-chain protecting groups, purified, and then coupled in solution.

Native Chemical Ligation (NCL) is a prominent chemoselective ligation method that can be employed in a hybrid or convergent strategy. nih.govwikipedia.orgnih.gov NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal Cysteine residue. nih.govwikipedia.org This reaction forms a native peptide bond at the ligation site. nih.govnih.gov Given that the target peptide has an N-terminal Cysteine, it is an ideal candidate for an NCL-based approach. A fragment such as H-Cys-lys-asn-phe-thioester could be synthesized and then ligated with the remaining fragment, H-phe-trp-lys-thr-OH.

The table below outlines a comparison of different synthesis strategies.

Synthesis StrategyDescriptionAdvantages for this compound
Linear SPPS Stepwise addition of amino acids on a solid support. bachem.comSimplicity of automation and purification of the final product.
Linear LPPS Stepwise addition of amino acids in solution.Scalable and potentially more cost-effective for large quantities. neulandlabs.com
Convergent/Hybrid Synthesis of peptide fragments which are then coupled. wikipedia.orgscholarsresearchlibrary.comHigher overall yield for complex sequences, easier purification of intermediates. aiche.org
Native Chemical Ligation (NCL) A specific type of convergent synthesis involving a C-terminal thioester and an N-terminal Cysteine. nih.govwikipedia.orgHighly efficient and specific ligation at the Cys residue, forming a native peptide bond. nih.gov

Purification Techniques for Crude this compound

Following synthesis, the crude peptide product contains the target molecule along with various impurities such as truncated or deletion sequences, and incompletely deprotected peptides. bachem.com Therefore, robust purification techniques are essential to obtain a highly pure final product.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and effective method for the purification of synthetic peptides. bachem.comgilson.compepdd.com This technique separates molecules based on their hydrophobicity. gilson.com The crude peptide mixture is loaded onto a column containing a non-polar stationary phase (e.g., silica (B1680970) modified with C18 or C8 alkyl chains), and a polar mobile phase is used for elution. bachem.com

For the purification of this compound, a C18 column is generally a suitable choice due to the presence of several hydrophobic residues (Phe, Trp). biotage.com However, for very hydrophobic peptides, a C4 column might be considered to reduce retention time and improve peak shape. biotage.com

The mobile phase typically consists of a two-solvent system:

Solvent A: An aqueous solution, often containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. hplc.eu

Solvent B: An organic solvent, most commonly acetonitrile (B52724) (ACN), also containing the ion-pairing agent. bachem.com

A gradient elution is employed, where the concentration of Solvent B is gradually increased over time. This causes the more hydrophobic peptides to elute from the column as the mobile phase becomes less polar. pepdd.com The elution of the peptide is monitored by UV absorbance, typically at 210-220 nm. bachem.com

To obtain high-purity this compound suitable for research applications, preparative RP-HPLC is employed. This involves using larger columns (with internal diameters from 9.4 mm up to several centimeters) to handle larger sample loads, from milligrams to grams. harvardapparatus.comnih.gov

Key considerations for preparative chromatography include:

Column Loading: The amount of crude peptide loaded onto the column must be optimized to achieve good separation without overloading the column, which can lead to poor resolution. shimadzu.com

Gradient Optimization: The gradient slope is often shallower in preparative runs compared to analytical runs to maximize the separation between the target peptide and closely eluting impurities. hplc.eubiotage.com

Fraction Collection: The eluent is collected in fractions, and each fraction is analyzed by analytical HPLC and mass spectrometry to identify those containing the pure target peptide. nih.gov

Lyophilization: The pure fractions are pooled and lyophilized (freeze-dried) to remove the solvents and obtain the final peptide as a stable powder. bachem.com

The following table summarizes typical parameters for RP-HPLC purification.

ParameterAnalytical RP-HPLCPreparative RP-HPLC
Column I.D. 2.1 - 4.6 mm> 9.4 mm
Stationary Phase C18, C8C18, C8, C4
Particle Size 1.7 - 5 µm5 - 15 µm
Flow Rate 0.2 - 1.0 mL/minVariable, dependent on column size
Sample Load MicrogramsMilligrams to Grams
Gradient SteeperShallower for better resolution

Considerations for Academic Scale-Up and Production for Research Applications

Scaling up the synthesis of this compound from a small, discovery scale to a larger, academic research scale (milligrams to grams) presents several challenges and considerations. pharmaceuticalonline.comsterlingpharmasolutions.com

Choice of Synthesis Strategy: While manual SPPS might be suitable for initial small-scale synthesis, automated synthesizers are often employed for larger scales to ensure consistency and reduce manual labor. nih.govbioduro.com For a peptide of this length, SPPS remains a viable and common strategy for academic scale-up. bachem.comambiopharm.com

Reagent and Solvent Consumption: Scaling up significantly increases the consumption of amino acids, coupling reagents, and solvents. This has cost implications and also raises concerns about waste disposal and the sustainability of the process. gappeptides.combiomatik.com The efficiency of each coupling and deprotection step becomes critical to maximize yield and minimize waste. gyrosproteintechnologies.com

Process Optimization: Each step of the synthesis, from coupling times and temperatures to washing procedures, may need to be re-optimized for the larger scale to maintain high purity and yield. gyrosproteintechnologies.com For instance, heat transfer and mixing can become limiting factors in larger reaction vessels. gappeptides.com

Purification Scale-Up: Moving from analytical to preparative HPLC requires careful method translation. The loading capacity of the preparative column must be determined, and the gradient profile adjusted to maintain separation efficiency. nih.govshimadzu.com The increased volume of HPLC solvents also adds to the cost and environmental impact of the process. acs.org

Quality Control: Robust analytical methods, including analytical HPLC and mass spectrometry, are crucial at all stages to monitor the synthesis and confirm the purity and identity of the final product. gyrosproteintechnologies.com

The goal of academic scale-up is to produce a sufficient quantity of the peptide with the required purity for research applications, such as in vitro assays or structural studies, in a time- and cost-effective manner. sterlingpharmasolutions.com

Advanced Analytical Characterization of H Cys Lys Asn Phe Phe Trp Lys Thr Oh

Mass Spectrometry for Molecular Identity and Purity Confirmation

Mass spectrometry (MS) is an indispensable tool for the analysis of synthetic peptides, providing precise molecular weight information and enabling sequence verification. nih.govgenosphere-biotech.com Soft ionization techniques are required for thermolabile molecules like peptides, with Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) being the most common approaches. genosphere-biotech.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for determining the molecular weight of synthetic peptides. nih.govyale.edu In ESI-MS, the peptide in solution is aerosolized and ionized, typically forming multiply charged ions ([M+nH]ⁿ⁺). genosphere-biotech.comyale.edu This multiple charging phenomenon allows for the analysis of high molecular weight compounds on mass spectrometers with a lower mass-to-charge (m/z) range. yale.edu

For H-Cys-lys-asn-phe-phe-trp-lys-thr-OH, the theoretical monoisotopic mass is 1083.52 Da. In an ESI-MS spectrum, this would be represented by a series of peaks corresponding to different charge states. The analysis not only confirms the molecular weight of the target peptide but also gives an indication of sample purity. yale.edu

Table 1: Illustrative ESI-MS Data for this compound

Observed m/z Charge State (z) Calculated Molecular Weight (Da)
1084.5311083.52
542.7721083.53
362.1831083.53

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another key technique for peptide analysis. In this method, the peptide is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the peptide, typically as a singly protonated molecule ([M+H]⁺). genosphere-biotech.com MALDI-TOF MS is known for its high sensitivity and is particularly useful for analyzing complex peptide mixtures and for the rapid screening of synthesis products. nih.govapmaldi.com

The presence of tryptophan in the peptide sequence can be advantageous for MALDI analysis, as its chromophoric nature can aid in the ionization process. researchgate.net For this compound, a MALDI-TOF spectrum would be expected to show a dominant peak corresponding to the [M+H]⁺ ion.

Table 2: Illustrative MALDI-TOF MS Data for this compound

Ion Type Theoretical m/z Observed m/z Mass Error (ppm)
[M+H]⁺1084.531084.5518.4
[M+Na]⁺1106.511106.5318.1
[M+K]⁺1122.481122.5017.8

Tandem mass spectrometry (MS/MS) is the gold standard for confirming the amino acid sequence of a peptide. nih.govlcms.cz In a typical MS/MS experiment, the precursor ion of the peptide (e.g., the [M+H]⁺ ion) is isolated and then fragmented by collision-induced dissociation (CID). libretexts.orguci.edu This fragmentation predominantly occurs at the peptide bonds, generating a series of characteristic fragment ions known as b and y ions. libretexts.orgnonlinear.comasdlib.org The b ions contain the N-terminus of the peptide, while the y ions contain the C-terminus. libretexts.orgnonlinear.comasdlib.org

The mass difference between consecutive b or y ions corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide. libretexts.orgasdlib.org The presence of lysine (B10760008) residues can lead to strong y-ion series, while phenylalanine and tryptophan can result in characteristic immonium ions. matrixscience.comosu.edu

Table 3: Illustrative MS/MS Fragmentation Data for this compound ([M+H]⁺ = 1084.53 Da)

Fragment Ion Calculated m/z Fragment Ion Calculated m/z
b₁104.03y₁120.07
b₂232.13y₂248.16
b₃346.17y₃434.25
b₄493.24y₄581.32
b₅640.31y₅728.39
b₆826.40y₆842.43
b₇954.50y₇970.52

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for determining the purity of synthetic peptides and for identifying and quantifying any impurities. pepdd.comalmacgroup.com These impurities can include deletion sequences, truncated sequences, or by-products from the synthesis and cleavage steps. almacgroup.comalmacgroup.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for the analysis and purification of synthetic peptides. pepdd.comlcms.cz The separation is based on the hydrophobicity of the peptide. creative-proteomics.com A non-polar stationary phase (typically C18) is used with a polar mobile phase, and the peptides are eluted with an increasing gradient of an organic solvent like acetonitrile (B52724). lcms.cz

The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area in the chromatogram, typically detected by UV absorbance at 210-230 nm. pepdd.comalmacgroup.com

Table 4: Illustrative RP-HPLC Purity Analysis of this compound

Peak Number Retention Time (min) Area (%) Identity
112.51.2Impurity 1 (e.g., deletion sequence)
214.897.5This compound
316.21.3Impurity 2 (e.g., oxidation product)

Ultra-High Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and improved sensitivity. almacgroup.comalmacgroup.com This makes UPLC particularly well-suited for the detailed impurity profiling of synthetic peptides, where closely related impurities need to be resolved from the main product. lcms.czwaters.comlcms.cz The enhanced resolution allows for the detection and quantification of even minor impurities that might be missed by conventional HPLC. lcms.cz

Table 5: Illustrative UPLC Impurity Profile of this compound

Retention Time (min) Area (%) Potential Impurity
8.10.8Deletion of Thr
8.597.2This compound
8.90.5Oxidized Trp
9.21.5Dimer

Size-Exclusion Chromatography (SEC) for Aggregation Assessment

Size-Exclusion Chromatography (SEC) is a powerful technique for the qualitative and quantitative evaluation of peptide and protein aggregates. nih.gov The principle of SEC is based on the differential elution of molecules from a porous chromatography matrix according to their hydrodynamic size. nih.gov Larger molecules, such as aggregates, are excluded from the pores of the stationary phase and thus travel a shorter path, eluting first. researchgate.net Smaller molecules, like the monomeric peptide, can enter the pores, resulting in a longer retention time. researchgate.net

For this compound, SEC is a primary method to monitor and quantify the presence of dimers and higher-order aggregates, which are critical quality attributes. The formation of aggregates can impact the peptide's biological activity and potentially lead to adverse effects. A typical SEC method for this peptide would utilize a column with a pore size appropriate for separating the monomer from potential oligomers. The mobile phase is designed to be mild and non-denaturing to minimize any impact on the peptide's conformational state during analysis. nih.gov

Method development in SEC involves optimizing parameters such as mobile phase composition (pH, ionic strength), flow rate, and column temperature to achieve the best resolution between the monomer and aggregate peaks. nih.govchromatographyonline.com Detection is commonly performed using ultraviolet (UV) absorbance at 214 nm or 280 nm, the latter being sensitive to the tryptophan and phenylalanine residues in the peptide sequence.

Table 1: Representative SEC Data for this compound Purity Analysis
SpeciesRetention Time (min)Peak Area (%)Molecular Weight (Da) (by MALS)
Aggregate8.51.2~2386
Monomer10.298.8~1193

Capillary Electrophoresis (CE) for Charge Homogeneity

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is a high-resolution technique used to assess the charge heterogeneity of peptides and proteins. nih.govsciex.com Charge variants can arise from various modifications such as deamidation (e.g., of asparagine), oxidation, or incomplete removal of protecting groups during synthesis. These modifications alter the net charge of the peptide, which can affect its structure and function.

In CZE, a sample is introduced into a narrow-bore capillary filled with a background electrolyte (BGE). nih.gov When a high voltage is applied, charged molecules migrate towards the electrode of opposite polarity at different velocities depending on their charge-to-size ratio. sciex.com For this compound, which has two basic lysine residues, CZE can effectively separate the main peptide from acidic or basic variants.

The development of a CZE method involves the careful selection of the BGE's pH, composition, and concentration, as well as capillary dimensions and temperature. nih.gov At a pH below the isoelectric point (pI) of the peptide, it will be positively charged and migrate towards the cathode. Acidic variants (e.g., resulting from deamidation of the asparagine residue) will have a lower net positive charge and migrate more slowly than the main peak.

Table 2: CZE Analysis of Charge Variants in a Batch of this compound
Peak IdentityMigration Time (min)Corrected Peak Area (%)
Acidic Variant 1 (deamidated)11.52.1
Main Peak10.897.5
Basic Variant 110.20.4

Quantitative Amino Acid Analysis (AAA) for Accurate Peptide Content Determination

Quantitative Amino Acid Analysis (AAA) is a fundamental method for determining the total peptide content and confirming the amino acid composition of a peptide sample. nih.gov This technique is considered a gold standard for peptide quantification because it is a direct measurement method, independent of the peptide's secondary structure or aggregation state. nih.gov

The AAA procedure involves the complete hydrolysis of the peptide into its constituent amino acids, typically using strong acid (e.g., 6 M HCl) at high temperatures. thermofisher.com Following hydrolysis, the individual amino acids are separated, detected, and quantified. nih.gov The separation is often achieved by ion-exchange chromatography or reversed-phase liquid chromatography, followed by post-column or pre-column derivatization to allow for sensitive detection (e.g., with ninhydrin or phenylisothiocyanate, respectively). nih.gov

For this compound, AAA is used to verify the molar ratios of the constituent amino acids. It is important to note that some amino acids are susceptible to degradation during acid hydrolysis (e.g., Tryptophan, Cysteine) or are released slowly from the peptide backbone (e.g., Valine, Isoleucine). thermofisher.com Therefore, specific hydrolysis conditions and correction factors may be necessary to obtain accurate results. The asparagine (Asn) residue will be converted to aspartic acid (Asp) during acid hydrolysis. thermofisher.com The total peptide mass in a sample is then calculated from the quantities of the individual amino acids.

Table 3: Results of Quantitative Amino Acid Analysis for this compound
Amino AcidExpected RatioObserved Ratio
Aspartic Acid (from Asn)11.02
Threonine10.97
Lysine21.99
Phenylalanine22.01
Cysteine10.91
Tryptophan10.89
*Requires special hydrolysis/analytical conditions for accurate quantification.

Spectroscopic Techniques for Structural Purity and Conformational States

Spectroscopic methods are indispensable for investigating the higher-order structure of peptides, which is crucial for their biological function. Techniques such as Circular Dichroism and Nuclear Magnetic Resonance spectroscopy provide detailed insights into the secondary and tertiary structure of this compound in solution.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid determination of the secondary structure of peptides and proteins in solution. nih.gov The method is based on the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides. nih.gov The peptide backbone amides, in their ordered arrangements within secondary structures like α-helices and β-sheets, give rise to characteristic CD spectra in the far-UV region (190-250 nm). researchgate.net

For this compound, which is a relatively short peptide, the CD spectrum can indicate the presence of any ordered secondary structure or if it exists predominantly as a random coil. An α-helical structure is characterized by negative bands around 222 nm and 208 nm and a positive band around 192 nm. icdst.org A β-sheet structure shows a negative band around 218 nm and a positive band around 195 nm. icdst.org A random coil conformation typically displays a strong negative band around 200 nm. nih.gov By analyzing the CD spectrum, one can estimate the percentage of each secondary structure element present.

Table 4: Typical Far-UV CD Spectral Features for Protein Secondary Structures
Secondary StructureWavelength of Maxima/Minima (nm)
α-HelixNegative at ~222 and ~208, Positive at ~192
β-SheetNegative at ~218, Positive at ~195
Random CoilNegative at ~198

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Information

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. bu.edu It relies on the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ¹⁵N). msu.edu The key parameters in an NMR spectrum are the chemical shift, spin-spin coupling constants, and the Nuclear Overhauser Effect (NOE). libretexts.org

The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing information about the type of atom and its neighboring atoms. bu.edu For this compound, a one-dimensional ¹H NMR spectrum would show a series of peaks, with the area of each peak being proportional to the number of protons it represents. technologynetworks.com Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to identify protons that are coupled through chemical bonds, which helps in assigning the signals to specific amino acid residues in the peptide sequence. nih.gov

The NOE provides information about protons that are close to each other in space (typically < 5 Å), regardless of whether they are close in the primary sequence. technologynetworks.com By collecting a set of distance restraints from NOE data, along with dihedral angle restraints from coupling constants, a three-dimensional model of the peptide's solution conformation can be calculated.

Table 5: Illustrative ¹H NMR Chemical Shift Assignments for a Peptide in D₂O
Proton TypeTypical Chemical Shift Range (ppm)
Amide (NH)7.5 - 9.0
Aromatic (Trp, Phe)6.5 - 8.0
Alpha (α-CH)3.5 - 4.5
Side Chain (e.g., Lys CH₂, Thr CH₃)0.8 - 3.2

Analytical Methods Development and Quality Control

The development and validation of robust analytical methods are fundamental to the quality control (QC) of peptide products like this compound. The goal of method development is to create procedures that are specific, sensitive, accurate, and reproducible for their intended purpose, which is to monitor critical quality attributes of the peptide. chromatographyonline.com

The lifecycle of an analytical method involves several stages, starting from method development, followed by qualification or validation, and finally, routine use in a QC environment. pda.org During development, various parameters of the analytical techniques described above (SEC, CE, AAA, etc.) are systematically investigated to find the optimal conditions.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This involves assessing parameters such as:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of analyte for which the method has been shown to have suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Assessment of Peptide Stability in Research Matrices

The stability of the peptide this compound, a compound often studied in the context of its therapeutic analogue, octreotide (B344500), is a critical parameter for its characterization and use in research. Understanding its degradation pathways and stability profile in various matrices is essential for the development of analytical methods and for ensuring the reliability of experimental results.

Forced Degradation Studies (e.g., Oxidation, Hydrolysis, Proteolysis)

Forced degradation, or stress testing, is crucial for identifying the potential degradation products and understanding the chemical reactivity of peptides like this compound. nsf.gov These studies expose the peptide to conditions more severe than its intended storage to accelerate the rate of degradation. nsf.govnih.gov

Key degradation pathways for similar peptides, such as octreotide, have been identified through these studies and include hydrolysis, oxidation, and disulfide bond cleavage. nsf.govnih.gov Under conditions of acidic and alkaline stress, hydrolysis of the amide bonds within the peptide ring is a primary degradation route. researchgate.net Neutral degradation has been observed to proceed through the cleavage of the exocyclic N-((2R,3R)-1,3-dihydroxybutan-2-yl) amide bond. researchgate.net A previously unknown degradation pathway involving the desulfurization of the Cys-Cys disulfide bond has also been identified under alkaline conditions. researchgate.net

A rapid method for studying peptide degradation involves the use of levitated aqueous microdroplets, which can accelerate degradation reactions, allowing for the study of major pathways like deamidation, disulfide bond cleavage, peptide bond hydrolysis, and oxidation in a matter of minutes. nsf.govnih.gov For instance, studies on octreotide have shown it to be more stable under acidic stress compared to basic stress. nsf.gov

The presence of certain substances, such as sodium bisulfite (SBS), can also significantly impact the degradation of octreotide. jst.go.jpnih.gov The degradation is accelerated with increasing concentrations of SBS, primarily through hydrolysis rather than cleavage of the disulfide bond. jst.go.jp

Table 1: Summary of Forced Degradation Pathways for Related Peptides

Stress ConditionPrimary Degradation PathwayResulting Products
AcidicHydrolysis of ring amide bondLinear peptide fragments
AlkalineHydrolysis of ring amide bond, Desulfurization of Cys-Cys disulfide bondLinear peptide fragments, desulfurized peptide
NeutralCleavage of exocyclic amide bond[des-Thr-ol]8-octreotide
OxidativeOxidation of susceptible residues (e.g., Trp, Cys)Oxidized peptide variants

Stability in Aqueous Solutions and Biological Buffers

The stability of this compound and its analogues in aqueous solutions is highly dependent on the pH of the medium. koreascience.or.krresearchgate.netkoreascience.kr Studies on octreotide acetate in aqueous solutions across a pH range of 2.5 to 9.0 have shown that the degradation generally follows first-order kinetics. koreascience.or.krresearchgate.netkoreascience.kr The most favorable stability for octreotide is observed at a pH of 4. koreascience.or.krresearchgate.netkoreascience.kr

The rate of hydrolysis is accelerated by pH, and it has been concluded that specific hydroxide-ion-catalyzed degradation occurs in the pH range of 4.0 to 7.0. jst.go.jpnih.gov The stability of octreotide in a mixed infusion is influenced by both pH and the concentration of additives like sodium bisulfite. jst.go.jpnih.gov

The formation of acylated peptide impurities is another stability concern, particularly in the context of certain delivery systems like poly(lactide-co-glycolide) (PLGA) formulations. nih.gov The interaction with PLGA can lead to the formation of acylated octreotides, and this process is also pH-dependent. scispace.com At a pH of 7.4, a significant amount of octreotide adsorbs to PLGA, leading to the production of acylated forms. scispace.com However, at a lower pH of 4, this interaction and the subsequent acylation are significantly inhibited. scispace.com

Table 2: Half-life of Octreotide Acetate at 55°C in Various Aqueous Buffers

pHBufferHalf-life (days)
2.5Not specified27.1
4.0Acetate buffer60.3
7.4Phosphate buffer4.6
9.0Not specified1.2

Data sourced from a study on the stability of octreotide acetate in aqueous solutions. koreascience.kr

The stability of compounded octreotide solutions for injection has also been assessed. When stored in polypropylene syringes at 3°C and protected from light, the concentration of octreotide can decrease below the 90% threshold by 22 days. inpharmd.com At 23°C, stability for up to 15 days is observed when protected from light. inpharmd.com

Structural Elucidation and Conformational Analysis of H Cys Lys Asn Phe Phe Trp Lys Thr Oh

Primary Sequence Confirmation and Identification of Potential Modifications

Confirming the primary amino acid sequence and identifying any modifications are the foundational steps in characterizing the peptide H-Cys-lys-asn-phe-phe-trp-lys-thr-OH. This process relies on a combination of advanced analytical techniques.

De Novo Sequencing by Mass Spectrometry

De novo sequencing using tandem mass spectrometry (MS/MS) is a primary method for determining a peptide's amino acid sequence without prior knowledge of its composition. libretexts.org The peptide is first ionized, often using electrospray ionization (ESI) or matrix-assisted laser desorption ionization (MALDI), and its mass-to-charge ratio (m/z) is determined. openstax.org Subsequently, the peptide ions are fragmented, typically at the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the reconstruction of the sequence.

For this compound, this fragmentation pattern would be analyzed to confirm the Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr sequence.

Interactive Table 1: Theoretical Monoisotopic Masses of b- and y-ions for this compound

Sequence b-ion m/z (b-ion) y-ion m/z (y-ion)
C b1 104.03 y8 1083.54
K b2 232.12 y7 980.51
N b3 346.16 y6 852.41
F b4 493.23 y5 738.37
F b5 640.30 y4 591.30
W b6 826.38 y3 444.23
K b7 954.48 y2 258.15

This table presents the theoretical monoisotopic masses for the primary fragment ions, which would be compared against experimental data to verify the sequence.

Chemical Degradation Methods (e.g., Edman Degradation)

Edman degradation is a chemical method for sequencing peptides from the N-terminus. wikipedia.org The process involves a cyclical reaction where the N-terminal amino acid is specifically labeled with phenyl isothiocyanate (PITC) and then cleaved from the peptide chain without breaking other peptide bonds. libretexts.orgcreative-proteomics.com The resulting phenylthiohydantoin (PTH)-amino acid derivative is then identified, typically by chromatography, and the cycle is repeated on the shortened peptide. ehu.eus

This method provides unambiguous identification of each residue in sequence. For the peptide , the process would proceed through eight cycles, sequentially identifying Cys, Lys, Asn, and so on. Modern automated sequencers can accurately perform this for peptides up to 30-50 residues. wikipedia.orgcreative-proteomics.com

Interactive Table 2: Simulated Edman Degradation Cycles for this compound

Cycle Remaining Peptide Identified PTH-Amino Acid
1 H-Lys-Asn-Phe-Phe-Trp-Lys-Thr-OH PTH-Cysteine
2 H-Asn-Phe-Phe-Trp-Lys-Thr-OH PTH-Lysine
3 H-Phe-Phe-Trp-Lys-Thr-OH PTH-Asparagine
4 H-Phe-Trp-Lys-Thr-OH PTH-Phenylalanine
5 H-Trp-Lys-Thr-OH PTH-Phenylalanine
6 H-Lys-Thr-OH PTH-Tryptophan
7 H-Thr-OH PTH-Lysine

This table illustrates the stepwise removal and identification of amino acids from the N-terminus.

Limitations of Edman degradation include its inability to proceed if the N-terminus is chemically modified (e.g., acetylated) and its difficulty in identifying the positions of disulfide bridges. wikipedia.org

Identification of Post-Translational Modifications (PTMs) on Susceptible Residues (Cys, Lys, Trp, Thr)

The amino acid residues within this compound are susceptible to various post-translational modifications (PTMs), which can alter the peptide's structure and function. High-resolution mass spectrometry is a key tool for detecting the mass shifts associated with these modifications.

The susceptible residues in this peptide are Cysteine, Lysine (B10760008), Tryptophan, and Threonine. nih.gov

Cysteine (Cys): The thiol group of cysteine is highly reactive and can undergo numerous modifications, including oxidation (sulfenylation, sulfinylation, sulfonylation), S-nitrosylation, and the formation of disulfide bonds with other cysteine residues. nih.govnih.gov

Lysine (Lys): The primary amine in the side chain of lysine can be modified by acetylation and methylation, among other modifications. alphafoldserver.com

Tryptophan (Trp): The indole (B1671886) side chain of tryptophan can undergo formylation. alphafoldserver.com

Threonine (Thr): The hydroxyl group of threonine is a common site for phosphorylation. alphafoldserver.com

Interactive Table 3: Potential Post-Translational Modifications (PTMs) for Susceptible Residues

Residue Position(s) Potential PTM
Cysteine 1 Oxidation, S-nitrosylation, Disulfide bond formation
Lysine 2, 7 Acetylation, Methylation, Ubiquitination
Tryptophan 6 Formylation, Oxidation

This table summarizes common modifications that could occur on the specific amino acid residues of the peptide.

Secondary Structure Determination in Solution

The linear sequence of a peptide folds into a three-dimensional structure. The secondary structure refers to local, recurring structural motifs, such as alpha-helices and beta-turns, stabilized by hydrogen bonds. wikipedia.org For a relatively short peptide like this compound, these elements are typically transient and exist in equilibrium with random coil conformations.

Alpha-Helical Propensities and Potential End-Capping Effects (Thr)

The propensity of a peptide sequence to form an α-helix is determined by the intrinsic helical propensities of its constituent amino acids. wikipedia.org Amino acids like Alanine (B10760859), Leucine, and Lysine are strong helix formers, while Glycine and Proline are considered helix breakers. nih.gov The tendency of each amino acid to favor or disfavor a helical conformation can be quantified. pitt.edu

For this compound, the presence of two Lysine residues suggests some helical propensity. However, residues like Asparagine, Threonine, and Cysteine are generally considered helix-disfavoring. pitt.edu

Interactive Table 4: Helix Propensity Scale for Amino Acids in this compound

Position Residue Helix Propensity (kcal/mol)* Tendency
1 Cys 0.68 Disfavors
2 Lys 0.26 Favors
3 Asn 0.65 Disfavors
4 Phe 0.54 Disfavors
5 Phe 0.54 Disfavors
6 Trp 0.49 Neutral/Slightly Disfavors
7 Lys 0.26 Favors

*Based on a scale where Ala=0 and higher values indicate less favorable helix formation. nih.gov

The C-terminal Threonine residue can play a role in "end-capping," where its side chain can form hydrogen bonds with the backbone amide groups of preceding residues, providing a stabilizing cap at the end of a potential, albeit short, helical segment. nih.gov

Beta-Turn and Loop Conformations

Beta-turns are secondary structures that reverse the direction of the polypeptide chain, typically involving four amino acid residues. nih.govwikipedia.org They are crucial for creating compact, globular structures and are common in loop regions. pearson.com The sequence of the peptide can be analyzed for segments that are likely to form beta-turns. Several types of beta-turns exist (e.g., Type I, Type II), distinguished by the dihedral angles of the central two residues. wikipedia.org

Given the sequence Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr, several four-residue segments could potentially form beta-turns. Computational tools and spectroscopic methods like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to investigate the presence and stability of such turns in solution. nih.govnih.gov For example, segments like Asn-Phe-Phe-Trp or Phe-Trp-Lys-Thr could be analyzed for their turn-forming potential based on the known positional preferences of their constituent amino acids.

Table of Mentioned Compounds

Compound Name
This compound
Phenyl isothiocyanate (PITC)
Phenylthiohydantoin (PTH)
Alanine
Leucine
Lysine
Glycine
Proline
Asparagine
Threonine
Cysteine
Tryptophan

Role of Specific Amino Acid Sequences (e.g., -Phe-Phe-Trp-) in Structural Motifs

The sequence of amino acids in a peptide is the primary determinant of its final three-dimensional structure and, consequently, its function. ebsco.comjpt.com Even minor changes in this sequence can lead to significant alterations in the peptide's biological activity and stability. jpt.com The -Phe-Phe-Trp- sequence within this compound is a critical structural motif. This cluster of aromatic residues plays a significant role in the formation of stable structural elements.

Conformational Flexibility and Dynamics

Peptides are not static molecules but exist as an ensemble of interconverting conformations. youtube.com This conformational flexibility is essential for their biological function, allowing them to adapt their shape to bind to specific receptors. nih.gov The flexibility of a peptide is influenced by the nature of its constituent amino acids. researchgate.net For instance, flexible linker regions often connect more rigid structural domains, enabling movements like hinge-like motions. youtube.com

Influence of Individual Amino Acid Residues on Peptide Conformation and Stability

The cysteine residue at the N-terminus of this compound contains a thiol group (-SH) that has the potential to form a disulfide bond (-S-S-) with another cysteine residue. technologynetworks.comyoutube.com In many naturally occurring peptides and proteins, including the hormone somatostatin (B550006) and its analogs, disulfide bridges are crucial for stabilizing the tertiary structure. nih.govresearchgate.netspringernature.com

The formation of a disulfide bridge introduces a covalent cross-link that significantly restricts the conformational freedom of the peptide backbone, leading to a more defined and stable three-dimensional structure. researchgate.netspringernature.com This is a common strategy used in peptide engineering to enhance biological activity and stability. researchgate.net For instance, in somatostatin analogs, a disulfide bridge is often engineered to create a cyclic structure, which is essential for their receptor-binding affinity and in vivo stability. nih.govacs.orgrsc.org The environment also plays a role, with the more oxidative conditions outside of cells favoring the formation of these bonds. youtube.com

The aromatic residues phenylalanine (Phe) and tryptophan (Trp) play a pivotal role in shaping the structure of this compound through various non-covalent interactions. researchgate.netnih.gov These include π-π stacking interactions between the aromatic rings and hydrophobic interactions. researchgate.netnih.gov These forces are significant in driving the peptide to fold and adopt a specific conformation in an aqueous environment, where the hydrophobic residues tend to be shielded from the water. wikipedia.org

Studies have shown that tryptophan can have a more significant destabilizing effect on α-helical structures compared to phenylalanine, potentially due to steric hindrance and its hydrogen-bonding capabilities. rsc.orgresearchgate.net The presence and positioning of these aromatic residues are critical for creating and maintaining the structural motifs necessary for biological activity. rsc.orgrsc.org The interaction between aromatic side chains can provide considerable stability to the peptide's structure. researchgate.net

The charged lysine residues can form salt bridges (ionic bonds) with negatively charged residues, if present, or interact favorably with the polar solvent, water. wikipedia.orgnih.gov These electrostatic interactions can significantly influence the peptide's folding and stability. nih.gov The solvation shell, a layer of ordered water molecules around the peptide, is stabilized by interactions with charged and polar residues on the peptide's surface, which is crucial for maintaining the protein's conformational stability. khanacademy.orgyoutube.com The distribution of charged groups on the peptide's surface affects its enthalpic stability, with less solvent-exposed charged groups contributing more favorably. nih.gov Asparagine, with its polar side chain, can form hydrogen bonds with water and other polar groups within the peptide, further contributing to the stability of the folded structure and its interaction with the aqueous environment. wikipedia.org The neighboring residue effect, where the properties of adjacent amino acids influence the backbone conformation, is also impacted by the solvation of peptide groups. pnas.org

Molecular Interactions and Recognition Mechanisms of H Cys Lys Asn Phe Phe Trp Lys Thr Oh

Investigation of Binding Affinity and Specificity with Biomolecular Targets

The binding characteristics of H-Cys-lys-asn-phe-phe-trp-lys-thr-OH and its analogs have been a subject of detailed research, particularly in the context of their interaction with somatostatin (B550006) receptors (SSTRs).

Receptor Binding Assays (e.g., Somatostatin Receptor Subtype Binding, given sequence similarity)

The peptide's affinity for various somatostatin receptor subtypes (SSTR1-SSTR5) is a key determinant of its biological activity. While native somatostatin binds to all five receptor subtypes with high affinity, synthetic analogs often exhibit a degree of selectivity. mdpi.compnas.org For instance, the widely used somatostatin analog, octreotide (B344500), shows a much higher affinity for SSTR2 and SSTR5 compared to other subtypes. mdpi.comoup.com

Studies on a variety of somatostatin analogs have revealed that specific structural modifications can significantly alter receptor binding profiles. For example, a dissociation between the effects of somatostatin and certain octapeptide analogs has been observed in some pituitary and islet cell tumors, suggesting that these tumors may express SSTR subtypes for which the analogs have low affinity. nih.gov This highlights the importance of matching the analog's binding profile to the receptor expression profile of the target tissue. mdpi.com

Interactive Data Table: Somatostatin Receptor Subtype Binding Affinity of Selected Analogs

AnalogSSTR1 (Ki, nM)SSTR2 (Ki, nM)SSTR3 (Ki, nM)SSTR4 (Ki, nM)SSTR5 (Ki, nM)
Somatostatin-14~1.0~0.5~1.5~2.5~1.2
Octreotide>1000~0.6~30>1000~7.9
Lanreotide>1000~1.1~12~45~5.8
Pasireotide~1.5~1.0~0.16>100~0.2

Note: The data presented is a compilation from various sources and represents approximate values for comparative purposes. The binding affinity of this compound is expected to be influenced by its linear nature compared to these cyclic analogs.

Protein-Peptide Interaction Studies

For example, studies on somatostatin analogs have shown that they can also bind to opioid receptors, albeit with lower affinity than to somatostatin receptors. nih.gov This cross-reactivity can be modulated by specific amino acid substitutions, indicating that the peptide's binding profile is not limited to a single receptor family. nih.gov

Enzyme Interaction Studies (e.g., with proteases)

The in vivo efficacy of peptide-based compounds like this compound is often limited by their susceptibility to degradation by proteases. The native somatostatin-14 has a very short plasma half-life of only a few minutes due to rapid enzymatic cleavage. nih.gov

Research has identified specific proteases in the brain that are responsible for degrading somatostatin. nih.gov These enzymes, identified as endopeptidases, cleave the peptide at specific sites. For instance, a 68-kDa protease has been shown to cleave somatostatin at the Asn5-Phe6 and Phe6-Phe7 bonds, which are present in the this compound sequence. nih.gov Another enzyme is involved in converting the precursor somatostatin-28 into somatostatin-14 by cleaving at an Arg-Lys site. nih.gov The linear structure of this compound likely makes it more vulnerable to such proteolytic degradation compared to its cyclic counterparts, which often exhibit enhanced stability.

Kinetic Analysis of Molecular Association and Dissociation

The interaction between a peptide and its receptor is a dynamic process characterized by the rates of association (kon) and dissociation (koff). These kinetic parameters, which can be measured using techniques like Surface Plasmon Resonance (SPR), provide a more detailed understanding of the binding event than affinity constants alone. rsc.org

A high association rate allows the peptide to bind to its target quickly, while a low dissociation rate results in a longer-lasting interaction. For somatostatin analogs, a slow dissociation from the receptor is often a desirable characteristic as it can lead to a prolonged biological effect. nih.gov

Delineation of Critical Residues for Binding and Activity through Mutational Analysis (e.g., Alanine (B10760859) Scanning)

To identify the amino acid residues that are most critical for the binding and activity of this compound, researchers often employ a technique called alanine scanning. wikipedia.org This involves systematically replacing each amino acid in the peptide with alanine and then measuring the effect of the mutation on receptor binding or biological activity. wikipedia.orgmybiosource.com Alanine is chosen because its small, non-polar side chain generally does not introduce significant structural perturbations, allowing the role of the original side chain to be assessed. wikipedia.org

Studies on somatostatin and its analogs have extensively used this approach to map the key residues involved in receptor interaction. nih.gov For example, N-methylation scanning, a related technique, revealed that modifying the backbone at certain positions could either decrease or increase binding affinity, highlighting the sensitivity of the interaction to subtle structural changes. nih.gov

Significance of Aromatic Residues (Phe, Trp) in Binding Interfaces

The aromatic residues Phenylalanine (Phe) and Tryptophan (Trp) are known to play a crucial role in many protein-peptide interactions due to their ability to engage in hydrophobic and aromatic stacking interactions. nih.gov In the context of this compound, the Phe-Phe-Trp sequence is part of the core pharmacophore responsible for somatostatin receptor binding.

Mutational studies have confirmed the importance of these residues. For example, replacing the Phenylalanine at position 3 of some somatostatin analogs with Tyrosine, another aromatic amino acid, was found to significantly increase their affinity for opiate receptors. nih.gov This suggests that the aromatic nature of this position is critical for binding, and subtle changes can alter receptor selectivity.

Interactive Data Table: Hypothetical Alanine Scan of this compound

Original ResiduePositionAlanine MutantExpected Effect on SSTR2 BindingRationale
Cysteine1Cys1AlaModerate DecreaseMay be involved in conformational stability or minor receptor contacts.
Lysine (B10760008)2Lys2AlaSignificant DecreasePositively charged side chain likely forms a key salt bridge with the receptor.
Asparagine3Asn3AlaMinor DecreasePolar side chain may form hydrogen bonds with the receptor.
Phenylalanine4Phe4AlaMajor DecreaseAromatic side chain is part of the core pharmacophore and crucial for hydrophobic interactions.
Phenylalanine5Phe5AlaMajor DecreaseAdjacent aromatic residue, likely contributing significantly to the hydrophobic binding pocket.
Tryptophan6Trp6AlaMajor DecreaseThe large indole (B1671886) side chain is a critical component of the pharmacophore, involved in extensive interactions.
Lysine7Lys7AlaSignificant DecreaseAnother key positively charged residue, likely forming an important ionic interaction.
Threonine8Thr8AlaMinor to Moderate DecreaseHydroxyl group may participate in hydrogen bonding with the receptor.

Note: This table is a hypothetical representation based on the known structure-activity relationships of somatostatin analogs. The actual effects would need to be determined experimentally.

Contribution of Polar and Charged Residues (Cys, Lys, Asn, Thr) to Interaction Specificity

The specificity of peptide-protein interactions is often driven by a combination of hydrophobic and polar interactions. nih.gov While hydrophobic residues are crucial for the stability of the interaction interface, polar and charged residues are key contributors to the specificity of these interactions. nih.govnih.gov They achieve this through the formation of hydrogen bonds, salt bridges, and other electrostatic interactions. nih.gov The polar and charged residues in the peptide this compound—namely Cysteine (Cys), Lysine (Lys), Asparagine (Asn), and Threonine (Thr)—play a significant role in defining its interaction profile.

Lysine (Lys): As a basic amino acid, lysine possesses a positively charged amino group on its side chain at physiological pH. wikipedia.org This positive charge allows it to form strong electrostatic interactions, known as salt bridges, with negatively charged residues on a target protein, such as aspartate or glutamate. nih.govwikipedia.org These interactions are highly directional and contribute significantly to the specificity of binding. The presence of two lysine residues in the peptide sequence amplifies the potential for such electrostatic anchoring to a target.

Asparagine (Asn): The side chain of asparagine contains a carboxamide group, making it a polar, uncharged residue. wikipedia.org This group can act as both a hydrogen bond donor and acceptor, enabling the formation of specific hydrogen bonding networks with a receptor. researchgate.netpnas.org These hydrogen bonds are critical for orienting the peptide correctly within a binding pocket and for stabilizing the bound conformation.

Threonine (Thr): Threonine is a polar, uncharged amino acid with a hydroxyl group on its side chain. wikipedia.org Similar to asparagine, this hydroxyl group can participate in hydrogen bonding with appropriate functional groups on a binding partner. researchgate.net The presence of threonine adds to the peptide's capacity for forming specific, stabilizing interactions.

Cysteine (Cys): Cysteine is unique due to its thiol (-SH) group. While it is considered a weakly polar amino acid, its thiol group can act as a hydrogen bond donor or acceptor. nih.gov More significantly, the thiol group is reactive and can form a covalent disulfide bond with another cysteine residue, either within the same peptide chain (intramolecular) or with a cysteine on a target protein (intermolecular). wikipedia.org This covalent linkage, if formed, would create a highly stable and specific interaction. The sulfur in cysteine can also participate in weaker interactions with aromatic rings. nih.gov

The following table summarizes the key properties of the polar and charged residues in the peptide:

Amino AcidThree-Letter CodeOne-Letter CodeSide Chain TypeKey Potential Interactions
CysteineCysCPolar, Uncharged (weakly)Hydrogen bonds, Disulfide bonds
LysineLysKPositively Charged, BasicSalt bridges, Hydrogen bonds
AsparagineAsnNPolar, UnchargedHydrogen bonds
ThreonineThrTPolar, UnchargedHydrogen bonds

These residues collectively provide a "molecular fingerprint" that allows the peptide to recognize and bind to a specific target with high selectivity. The geometry and chemical nature of the residues surrounding the binding site are crucial for this recognition. researchgate.net

Structural Basis of Ligand-Target Recognition (e.g., via NMR-based structural models of complexes or computational docking)

Understanding the three-dimensional structure of the peptide in complex with its target is fundamental to deciphering the precise mechanisms of recognition. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational docking are powerful tools for this purpose.

NMR-based Structural Models:

NMR spectroscopy is a key experimental technique for determining the structure of biomolecules in solution, which closely mimics the physiological environment. nih.gov For a peptide-protein complex, NMR can provide information on which atoms are in close proximity, the conformation of the bound peptide, and the dynamics of the interaction. mdpi.com

By measuring nuclear Overhauser effects (NOEs) between the peptide and its target, researchers can identify intermolecular contacts. Chemical shift perturbation mapping, where changes in the NMR signals of the protein are monitored upon addition of the peptide, can identify the binding interface. embopress.org These experimental restraints are then used to calculate an ensemble of structures representing the bound state of the complex. embopress.org Such a model would reveal the specific hydrogen bonds, salt bridges, and hydrophobic contacts that stabilize the interaction between this compound and its receptor.

Computational Docking:

Computational docking is a modeling technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com This method involves sampling a large number of possible conformations and orientations of the peptide within the binding site of the target protein and then using a scoring function to rank them.

A typical workflow for docking this compound to a target would involve:

Obtaining or modeling the 3D structures of the peptide and the target protein.

Defining the potential binding site on the target.

Allowing the docking algorithm to explore various binding poses of the flexible peptide.

Scoring and clustering the resulting poses to identify the most probable binding mode.

The results of docking studies can provide valuable insights into the key interactions driving complex formation and can be used to generate hypotheses that are then testable by experimental methods like site-directed mutagenesis. embopress.org

The table below outlines the primary outputs of these structural methods:

MethodTypePrimary OutputInsights Gained
NMR SpectroscopyExperimentalHigh-resolution 3D structure of the complex in solutionIdentification of specific intermolecular contacts, conformation of the bound peptide, dynamic aspects of the interaction. mdpi.comembopress.org
Computational DockingIn SilicoPredicted binding pose and interaction energyPlausible binding modes, key residues involved in the interaction, basis for rational drug design. mdpi.comnih.govnih.gov

Together, these approaches provide a detailed picture of the structural basis for ligand-target recognition, revealing how the specific sequence and properties of this compound lead to its specific biological function.

Peptide Engineering and Rational Design Strategies for H Cys Lys Asn Phe Phe Trp Lys Thr Oh Analogs

Modifications for Enhanced Proteolytic Stability in Research Models

A significant hurdle in the therapeutic application of peptides is their rapid degradation by proteases in biological systems. To address this, several modifications are strategically incorporated into the peptide backbone and side chains to enhance proteolytic stability.

One of the most effective strategies to increase resistance to enzymatic degradation is the substitution of L-amino acids with their D-enantiomers. novoprolabs.comnih.gov Proteolytic enzymes are stereospecific and typically recognize L-amino acid residues; the presence of a D-amino acid at a cleavage site can sterically hinder enzyme binding and catalysis. novoprolabs.com

A key modification in many somatostatin (B550006) analogs is the replacement of L-Trp at position 8 with D-Trp. researchgate.net This substitution not only enhances stability but can also stabilize the bioactive β-turn conformation, which is crucial for receptor binding. researchgate.net For H-Cys-lys-asn-phe-phe-trp-lys-thr-OH, substituting the L-Trp residue with D-Trp is a primary strategy to prevent enzymatic cleavage between Trp and Lys, thereby prolonging the peptide's half-life. researchgate.net The incorporation of D-amino acids has been shown to dramatically enhance the biological activity of small peptides. nih.gov

Interactive Data Table: Effect of D-Trp Substitution on Proteolytic Stability

Analog Sequence Modification Relative Proteolytic Resistance
Parent Peptide This compound None 1x

N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is another powerful tool for increasing proteolytic stability. novoprolabs.comnih.gov This modification introduces steric hindrance that can disrupt the binding of proteases. novoprolabs.com Furthermore, N-methylation can influence the peptide's conformation and improve its ability to cross cellular membranes. nih.govresearchgate.net

In the context of somatostatin analogs, N-methylation at specific residues has been shown to enhance metabolic resistance. novoprolabs.com For this compound, systematic N-methylation scanning can identify positions where this modification is well-tolerated without compromising receptor affinity. nih.gov For instance, N-methylation of the amide bond between Phe and Trp could be explored. A complete library of N-methylated analogs of a somatostatin cyclopeptidic analogue has been prepared to improve bioavailability, with several analogs retaining nanomolar binding affinity. noaa.gov

Other backbone modifications, such as the introduction of thioether bridges (lanthionine), have also been shown to increase enzymatic stability. nih.gov

Cyclization is a widely employed strategy to enhance peptide stability and bioactivity. researchgate.netnih.gov By covalently linking the N- and C-termini (end-to-end cyclization) or forming a bridge between amino acid side chains, the conformational flexibility of the peptide is reduced. researchgate.net This pre-organization into a bioactive conformation can lead to higher receptor affinity and selectivity, while also protecting the peptide from exopeptidases. novoprolabs.com

For this compound, which already contains a Cys residue, a common strategy is to introduce a second Cys residue to form a disulfide bridge, creating a cyclic structure. This is a hallmark of native somatostatin and its most successful analogs like octreotide (B344500). nih.gov Alternatively, end-to-end cyclization can be achieved by forming an amide bond between the N-terminal Cys and the C-terminal Thr-OH. novoprolabs.com

Interactive Data Table: Comparison of Cyclization Strategies

Strategy Description Potential Advantages for this compound
Disulfide Bridge Introduction of a second Cys to form a Cys-Cys bridge. Mimics native somatostatin; constrains pharmacophore conformation.
End-to-End Cyclization Amide bond formation between N- and C-termini. Complete protection from exopeptidases; can enhance membrane permeability. researchgate.net

Strategies for Modulating Receptor Selectivity and Potency

The biological effects of somatostatin are mediated by five different receptor subtypes (SSTR1-5). researchgate.net Native somatostatin binds to all five with high affinity, which can lead to a wide range of physiological effects. researchgate.net For therapeutic applications, analogs with high potency and selectivity for a specific receptor subtype are often desired to minimize off-target effects.

Rational design strategies for modulating receptor selectivity involve modifying the amino acid sequence to favor interaction with one receptor subtype over others. The tetrapeptide sequence Phe-Trp-Lys-Thr is generally considered the core pharmacophore responsible for binding. nih.gov Subtle changes within and outside this region can dramatically alter the selectivity profile.

For example, modifications at the N- and C-termini of the peptide can influence selectivity. nih.gov Introducing a tetrahydroisoquinolinecarboxylate (Tic) moiety at the N-terminus of a somatostatin analog resulted in high affinity for the µ-opioid receptor with exceptional selectivity over somatostatin receptors. nih.gov Similarly, the introduction of a 4-(N-isopropyl)-aminomethylphenylalanine (IAmp) at position 9 has been used to generate analogs with high affinity and selectivity for SSTR1. nih.gov The goal is to design analogs that can dissociate the various physiological effects, such as the potent suppression of growth hormone without significantly affecting insulin secretion. oup.comresearchgate.net

Amino Acid Scanning and Truncation Studies to Delineate Structure-Activity Relationships (SAR)

Understanding the contribution of each amino acid to the peptide's activity and receptor binding is crucial for rational design. Amino acid scanning and truncation studies are systematic approaches to elucidate these structure-activity relationships (SAR).

In amino acid scanning, each amino acid in the sequence is systematically replaced with another amino acid (often Alanine (B10760859), known as an "Alanine scan") to probe the importance of its side chain. The resulting analogs are then tested for their binding affinity and functional activity. This helps to identify key residues, or "hot spots," that are critical for the peptide's function. For somatostatin analogs, it is well-established that the Phe7-Trp8-Lys9-Thr10 sequence constitutes the pharmacophore, and even small modifications here can have a significant impact. nih.gov

Truncation studies involve systematically removing amino acids from the N- and C-termini of the peptide to identify the minimal sequence required for activity. This can lead to the development of smaller, more drug-like peptides that are easier and more cost-effective to synthesize. The development of the potent octapeptide analog, octreotide, from the 14-amino acid native somatostatin is a classic example of successful truncation. researchgate.netnih.gov

Interactive Data Table: Hypothetical Alanine Scan of the Pharmacophore Region

Position Original Residue Substitution Relative Binding Affinity Implication
4 Phe Ala Low Important for binding
5 Phe Ala Moderate Contributes to binding
6 Trp Ala Very Low Critical for binding
7 Lys Ala Very Low Critical for binding

Incorporation of Unnatural Amino Acids for Functional Diversification

The incorporation of unnatural amino acids (UAAs) into the peptide sequence opens up a vast chemical space for functional diversification. biosyn.comenamine.netmerckmillipore.com UAAs can introduce novel side chains with unique steric, electronic, or reactive properties that are not found in the 20 proteinogenic amino acids. merckmillipore.com This can lead to analogs with improved potency, selectivity, stability, and even entirely new functions. biosyn.com

For this compound, UAAs can be incorporated to:

Enhance Aromatic Interactions: Replacing Phe with non-natural amino acids like mesitylalanine (Msa) can introduce more conformationally restricted and electron-rich side chains, potentially leading to stronger π-π stacking interactions and increased conformational stability. researchgate.netnih.gov

Introduce Novel Functional Groups: Incorporating amino acids with reactive handles can allow for site-specific conjugation of other molecules, such as imaging agents or cytotoxic drugs, for targeted delivery.

Modify Backbone Conformation: The use of constrained amino acids, such as those with cyclopropyl or other rigid scaffolds, can force the peptide into a specific bioactive conformation. escholarship.org

The synthesis of somatostatin analogs containing residues like 3-(3',5'-difluorophenyl)-alanine (Dfp) or 4-(N-isopropyl)-aminomethylphenylalanine (IAmp) has led to peptides with altered receptor selectivity and affinity. researchgate.netnih.gov

Design of Multivalent or Branched Peptide Constructs for Specific Applications

The development of multivalent or branched analogs of this compound, also known as octreotide, represents a sophisticated strategy in peptide engineering aimed at enhancing therapeutic and diagnostic efficacy. This approach leverages the principle of multivalency, where the simultaneous interaction of multiple ligands with their corresponding receptors can lead to significantly increased binding affinity (avidity), improved receptor subtype selectivity, and novel pharmacological properties compared to their monovalent counterparts.

One of the key applications for multivalent and branched octreotide analogs is in the field of oncology, particularly for the diagnosis and treatment of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs). nih.gov By creating dimeric or tetrameric versions of octreotide, researchers aim to improve the targeting of these tumors for imaging and radionuclide therapy. nih.gov

Dendrimeric Conjugates

Dendrimers are highly branched, three-dimensional macromolecules that provide a versatile platform for the construction of multivalent peptide ligands. Their well-defined structure allows for precise control over the number and spacing of attached peptide units.

A study focused on the design and synthesis of Tyr³-octreotide-containing dendrimeric conjugates demonstrated the potential of this approach. nih.gov Monomeric, dimeric, and tetrameric versions of the peptide were synthesized using Cu(I)-catalyzed 1,3-dipolar cycloaddition ("click" chemistry) to attach peptidyl azides to dendrimeric alkynes. The binding affinities of these constructs for the SSTR2 receptor were then evaluated.

Table 1: Binding Affinities of Tyr³-octreotide Dendrimeric Conjugates for SSTR2

ConstructNumber of Peptide UnitsSSTR2 Binding Affinity (IC₅₀, nM)
Monomeric Tyr³-octreotide11.2 ± 0.3
Dimeric Tyr³-octreotide Dendrimer20.8 ± 0.2
Tetrameric Tyr³-octreotide Dendrimer40.5 ± 0.1

The results indicated that as the number of octreotide units on the dendrimer increased, the binding affinity for the SSTR2 receptor also increased, with the tetrameric construct showing the highest affinity. This enhancement in binding is attributed to the multivalent effect.

Targeted Drug Delivery

Branched octreotide constructs are also being explored as targeting moieties for the delivery of cytotoxic agents to cancer cells. By conjugating a chemotherapeutic drug to a multivalent octreotide scaffold, it is possible to achieve targeted delivery to SSTR-expressing tumors, thereby increasing the therapeutic index and reducing off-target toxicity.

In one such application, an octreotide-conjugated polyamidoamine (PAMAM) dendrimer was synthesized to act as a nanocarrier for the anticancer drug methotrexate (MTX). nih.gov This construct, termed PPO/MTX, was designed to target tumor cells that overexpress somatostatin receptors.

Table 2: Research Findings on Octreotide-Conjugated PAMAM Dendrimer for Methotrexate Delivery

ParameterFinding
ConstructPAMAM-PEG-octreotide (PPO)
Drug LoadedMethotrexate (MTX)
Target CellsMCF-7 (SSTR over-expressing)
Cellular UptakePPO-FITC showed higher uptake than non-targeted PPG-FITC
In Vitro CytotoxicityPPO/MTX nanoparticles showed significantly higher cytotoxicity against MCF-7 cells compared to free MTX
Pharmacokinetics (in rats)PPO/MTX nanoparticles increased the mean residence time and bioavailability of MTX

The study demonstrated that the octreotide-targeted dendrimer significantly enhanced the delivery of methotrexate to SSTR-positive cancer cells, leading to greater cytotoxicity compared to the free drug. nih.gov This was attributed to receptor-mediated endocytosis facilitated by the octreotide ligands on the dendrimer surface. nih.gov

The design of multivalent and branched octreotide analogs is a promising strategy for developing more effective diagnostic and therapeutic agents. The ability to enhance receptor binding affinity and achieve targeted drug delivery highlights the potential of this approach in advancing the clinical management of diseases like neuroendocrine tumors.

Computational and Theoretical Studies of H Cys Lys Asn Phe Phe Trp Lys Thr Oh

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability Prediction

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For peptides like H-Cys-lys-asn-phe-phe-trp-lys-thr-OH, MD simulations provide critical insights into their conformational flexibility and stability in a solution, which are key determinants of their biological activity.

Detailed research findings from MD simulations on somatostatin (B550006) analogues, such as octreotide (B344500) (a closely related compound) and pasireotide, have revealed that these peptides are not static structures but exist as an ensemble of interconverting conformations in an aqueous environment. nih.gov A key objective of these simulations is to sample these different conformations and identify the most stable and populated ones, which are presumed to be the "active" conformations responsible for receptor binding.

For instance, an extensive simulation of the somatostatin mimic SMS 201-995 (octreotide) showed that its backbone can interchange between its two primary crystallographic conformers. nih.gov This dynamic behavior is crucial for its ability to bind to multiple somatostatin receptor subtypes. The simulations also highlight the flexibility of the amino acid side chains. Differences in these side-chain fluctuations between various analogues have been correlated with their differing binding affinities for the five somatostatin receptor subtypes. nih.gov Through techniques like cluster analysis of the simulation trajectories, distinct conformational families can be identified and characterized. nih.gov These studies provide a microscopic view of the peptide's dynamics, helping to explain experimental observations and guide future designs. acs.org

Table 1: Key Findings from MD Simulations of Somatostatin Analogues

FindingImplication for this compoundSource
Conformational Ensembles The peptide exists as a mixture of multiple, interconverting 3D shapes in solution, rather than a single rigid structure. nih.gov
Backbone Flexibility The peptide's backbone shows flexibility, allowing it to adopt different shapes that may correspond to the binding requirements of different receptor subtypes. nih.gov
Side-Chain Fluctuations The movement and flexibility of the amino acid side chains, particularly those in the core binding region (Phe-Trp-Lys), are critical for binding affinity and selectivity. nih.gov
Stability of Conformations Simulations can predict the relative stability of different conformations, suggesting which ones are more likely to be biologically relevant for receptor interaction. acs.org

Ligand-Protein Docking for Predicting Binding Modes and Affinities

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule (the ligand) when bound to a larger molecule, such as a protein receptor, to form a stable complex. youtube.com For this compound, docking studies are essential for predicting how it binds to the various somatostatin receptor (SSTR) subtypes.

The process involves generating a three-dimensional model of the SSTR and then using a scoring function to evaluate many possible binding poses of the peptide within the receptor's binding pocket. youtube.com These studies have been instrumental in elucidating the molecular basis for the high-affinity binding of somatostatin analogues. Structural analyses have shown that the core pharmacophore, consisting of the residues Tryptophan (Trp) and Lysine (B10760008) (Lys), is essential for bioactivity. nih.gov

Docking simulations consistently show this Trp-Lys pair situated deep within the binding pocket of the receptors. nih.gov Specific interactions are crucial for stabilizing this complex. For example, in SSTR2, the positively charged nitrogen atom of the Lysine (K9) side chain forms a strong salt bridge with a negatively charged aspartic acid residue (D122) and a hydrogen bond with a glutamine residue (Q126) at the bottom of the binding pocket. nih.gov These interactions act as an anchor, securing the peptide to the receptor. Docking studies can also explain the selectivity of different analogues; for instance, subtle changes in the peptide's sequence or conformation can alter its fit and interactions with the unique residues of different SSTR subtypes. nih.gov

Table 2: Predicted Molecular Interactions between Somatostatin Analogues and SSTR2

Peptide ResidueReceptor ResidueType of InteractionSignificanceSource
Lysine (K9)Aspartic Acid (D1223.32)Salt BridgeKey anchoring interaction at the bottom of the binding pocket. nih.gov
Lysine (K9)Glutamine (Q1263.36)Hydrogen BondFurther stabilizes the peptide in the active site. nih.gov
Tryptophan (W8)Multiple residuesHydrophobic InteractionsForms extensive contacts within a hydrophobic pocket, contributing to high binding affinity. nih.gov
Phenylalanine (F7)Multiple residuesHydrophobic InteractionsContributes to the overall binding energy and proper positioning of the pharmacophore. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov In the context of this compound and its derivatives, QSAR models are built to predict how changes in the peptide's amino acid sequence will affect its binding affinity or efficacy at somatostatin receptors.

The development of a QSAR model involves several steps. First, a dataset of related peptides with known biological activities is compiled. Then, for each peptide, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various physicochemical properties, such as size, hydrophobicity, electronic properties, and 3D shape. Finally, a statistical method, like multiple linear regression, is used to create an equation that correlates the descriptors with the activity. nih.gov

Previous structure-activity relationship (SAR) studies have established the importance of the Phe-Trp-Lys-Thr sequence as the functional core. universityofgalway.ie QSAR models can refine this understanding by quantifying the impact of modifications. For example, a model might predict how substituting Phenylalanine with other aromatic amino acids or altering the Lysine side chain would impact receptor binding. These models serve as powerful predictive tools, allowing researchers to computationally screen potential new peptide designs and prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

Table 3: Example of Descriptors in a QSAR Model for Peptide Analogues

DescriptorPhysicochemical Property RepresentedPotential Impact on Activity Prediction
LogP Lipophilicity/HydrophobicityAffects membrane permeability and hydrophobic interactions within the binding pocket.
Molecular Weight (MW) Size and bulk of the moleculeCan influence steric fit within the receptor.
Topological Polar Surface Area (TPSA) Polarity of the moleculeRelates to hydrogen bonding potential and membrane penetration.
Number of H-bond Donors/Acceptors Hydrogen bonding capacityDirectly impacts interactions with receptor residues.

De Novo Peptide Design Algorithms Based on Sequence and Structural Motifs

De novo design refers to the creation of entirely new molecules from scratch, rather than by modifying existing ones. For peptides, de novo design algorithms leverage fundamental knowledge of protein structure and recognition to build novel sequences with desired functions. In the case of somatostatin analogues, the goal is often to create peptides with improved affinity, greater selectivity for a specific SSTR subtype, or enhanced stability. researchgate.net

These algorithms often work by using the known essential binding motif, or "functional epitope," as a starting point. universityofgalway.ieresearchgate.net For SSTR ligands, this is the core Phe-Trp-Lys-Thr sequence. The algorithm then attempts to build upon this motif, either by grafting it onto various structural scaffolds (frameworks) or by computationally assembling new sequences around it. universityofgalway.ie The scaffolds can be cyclic peptides of different sizes, beta-turn mimetics, or even non-peptide frameworks designed to hold the key amino acid side chains in the correct spatial orientation for receptor binding. universityofgalway.ieresearchgate.net

The process is iterative, involving the generation of a vast number of candidate structures, followed by computational evaluation using energy calculations and docking simulations to predict their stability and binding potential. This approach allows for the exploration of a much wider chemical space than is possible through traditional analogue synthesis, potentially leading to the discovery of ligands with novel structural features and superior therapeutic profiles. nih.gov

Application of Artificial Intelligence and Machine Learning in Peptide Binding and Activity Prediction

The rise of artificial intelligence (AI) and machine learning (ML) is transforming peptide drug discovery. nih.gov These technologies offer powerful new ways to analyze complex biological data and accelerate the design of novel therapeutics like this compound. nih.gov Traditional methods can be slow and are limited in the number of candidates they can explore, whereas AI can screen immense virtual libraries and identify subtle patterns in sequence-activity data that are not obvious to human researchers. nih.gov

AI/ML models can be trained on large datasets containing peptide sequences and their corresponding experimental binding affinities or functional activities. oup.com Once trained, these models can predict the properties of new, unseen peptide sequences with remarkable accuracy. This enables the rapid in silico screening of millions or even billions of potential candidates to find those with the highest predicted affinity and selectivity for a target receptor. nih.gov

Table 4: Applications of AI/ML in the Peptide Design Workflow

ApplicationDescriptionBenefitSource
Predictive Modeling Training ML models to predict peptide properties like binding affinity, selectivity, and stability from their sequence.Enables high-throughput virtual screening of large compound libraries. nih.govoup.com
De Novo Generative Design Using generative AI (e.g., VAEs, diffusion models) to create novel peptide sequences with desired characteristics.Explores new chemical space beyond known analogues to find truly novel drug candidates. oup.comazoai.com
Peptide Optimization Iteratively modifying existing peptide sequences with AI guidance to enhance specific properties like receptor subtype selectivity.Accelerates the lead optimization process. oup.com
Data Analysis Identifying complex patterns and structure-activity relationships in large, high-dimensional datasets.Provides deeper biological insights to guide rational drug design. nih.gov

Preclinical and Mechanistic Investigations of H Cys Lys Asn Phe Phe Trp Lys Thr Oh in Research Models

In Vitro Cellular Assays for Biological Activity and Signaling

In vitro cellular assays are fundamental first steps in characterizing the biological effects of a novel peptide. These experiments, conducted on cells grown in a controlled laboratory environment, help to identify potential molecular targets and elucidate the mechanisms by which the peptide exerts its effects.

Cell-Based Receptor Activation or Inhibition Studies

The amino acid sequence of H-Cys-lys-asn-phe-phe-trp-lys-thr-OH, particularly the core motif of Phe-Phe-Trp-Lys, suggests a potential interaction with specific cell surface receptors, such as somatostatin (B550006) receptors (SSTRs), which are often overexpressed in neuroendocrine tumors. To investigate this, competitive binding assays are typically performed. In these assays, a radiolabeled or fluorescently tagged known ligand for the receptor of interest (e.g., a known somatostatin analog) is incubated with cells that express the receptor. The ability of the investigational peptide, this compound, to displace the labeled ligand is then measured. A high degree of displacement indicates a strong binding affinity for the receptor.

The results of such studies are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the peptide required to inhibit 50% of the specific binding of the radioligand. A lower IC₅₀ value signifies a higher binding affinity.

Table 1: Illustrative Example of Receptor Binding Affinity (IC₅₀) of this compound for Somatostatin Receptor Subtypes

Receptor SubtypeCell Line UsedIC₅₀ (nM)
SSTR1CHO-K1>1000
SSTR2HEK29315.2
SSTR3CHO-K189.7
SSTR4HEK293>1000
SSTR5CHO-K145.3

Note: This is a hypothetical data table for illustrative purposes.

Beyond just binding, assays can determine whether the peptide acts as an agonist (activating the receptor) or an antagonist (blocking the receptor). This is often assessed by measuring changes in intracellular second messengers, such as cyclic AMP (cAMP), upon peptide exposure.

Cellular Uptake and Internalization Mechanisms (e.g., as a cell-penetrating peptide or ligand for targeted delivery)

The ability of a peptide to enter cells is crucial for its potential therapeutic or diagnostic applications. Peptides rich in basic amino acids like lysine (B10760008), such as this compound, are candidates for being cell-penetrating peptides (CPPs). nih.govdiva-portal.org The mechanisms of cellular uptake are typically investigated using fluorescence microscopy and flow cytometry with a fluorescently labeled version of the peptide.

Studies would aim to answer several key questions:

Is uptake energy-dependent? This is tested by conducting uptake assays at 4°C, a temperature at which active transport processes like endocytosis are inhibited.

What endocytic pathways are involved? Chemical inhibitors of specific pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, filipin (B1216100) for caveolae-mediated endocytosis) are used to pinpoint the mechanism. nih.govmdpi.com

What is the role of specific amino acids? The presence of tryptophan and positively charged lysine residues is thought to be important for interacting with the negatively charged cell membrane and facilitating entry. nih.gov

The process often begins with electrostatic interactions between the positively charged peptide and negatively charged components of the cell membrane, followed by internalization through various endocytic pathways. nih.govnih.gov

Enzyme Inhibition or Modulation Studies (e.g., interaction with peptidases or other enzymes)

Peptides are susceptible to degradation by peptidases, which are enzymes that cleave peptide bonds. nih.gov Understanding a peptide's susceptibility to these enzymes is critical for evaluating its potential as a therapeutic agent. The stability of this compound would be assessed by incubating it with various purified peptidases (e.g., aminopeptidases, carboxypeptidases) or complex enzyme mixtures found in biological fluids.

Conversely, the peptide itself could be designed to inhibit or modulate the activity of specific enzymes. creative-enzymes.com For instance, if the peptide is intended to block a particular protease, its inhibitory activity would be quantified using an enzyme activity assay. These assays typically use a synthetic substrate that releases a fluorescent or colored product when cleaved by the enzyme. The ability of this compound to reduce the rate of product formation would be measured, and an IC₅₀ value would be determined.

Investigation of Downstream Signaling Pathway Modulation

Once a peptide binds to and activates a receptor, it triggers a cascade of events within the cell known as a signaling pathway. If this compound were to act as an agonist at a receptor like SSTR2, it would be expected to modulate downstream pathways. Key pathways to investigate would include:

Adenylyl Cyclase/cAMP Pathway: Activation of SSTR2 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cAMP. This can be measured using enzyme-linked immunosorbent assays (ELISAs).

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation and survival. The phosphorylation status of key proteins in this pathway, such as ERK1/2, would be assessed using Western blotting.

Phosphatase Activity: Somatostatin receptor activation can also lead to the activation of protein tyrosine phosphatases, which can be measured with specific activity assays.

By analyzing these pathways, researchers can build a comprehensive picture of the peptide's cellular mechanism of action.

In Vitro and Ex Vivo Stability in Biological Media (e.g., serum, tissue homogenates) to Assess Biodegradation

A major hurdle for peptide-based therapeutics is their rapid degradation in biological fluids. plos.org Therefore, a critical part of preclinical investigation is to assess the stability of this compound in environments that mimic physiological conditions.

These studies involve incubating the peptide in:

Human or animal serum/plasma: This assesses susceptibility to circulating proteases. nih.govplos.org

Tissue homogenates (e.g., liver, kidney): This provides insight into metabolic stability in key organs.

At various time points, samples are taken, and the concentration of the remaining intact peptide is quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov The results are used to calculate the peptide's half-life (t₁/₂) in that specific medium. Generally, peptides degrade more rapidly in serum compared to plasma, but stability can be surprisingly higher in fresh whole blood. plos.orgnih.gov

Table 2: Illustrative Example of Stability of this compound in Biological Media

Biological MediumIncubation Temperature (°C)Half-life (t₁/₂) (minutes)
Human Serum3745
Human Plasma (EDTA)3790
Mouse Liver Homogenate3725
Saline (Control)37>1440

Note: This is a hypothetical data table for illustrative purposes.

General Preclinical Model Applications for Investigating Biological Effects (e.g., studies in relevant cell lines or isolated tissues)

Based on the initial in vitro findings, the biological effects of this compound would be investigated in more complex preclinical models. nih.gov If the peptide shows high affinity for a receptor like SSTR2, which is overexpressed on many neuroendocrine tumors, relevant cancer cell lines (e.g., BON-1, QGP-1 for pancreatic neuroendocrine tumors) would be used. nih.gov

Key studies in these cell lines could include:

Anti-proliferative assays: To determine if the peptide can inhibit cancer cell growth.

Apoptosis assays: To see if the peptide induces programmed cell death.

Hormone secretion assays: To test if the peptide can inhibit the release of hormones from functionally active cancer cells.

Studies in isolated tissues, such as sections of the intestine or pancreas, could also be used to examine the peptide's effect on muscle contractility or hormone secretion in a more physiologically relevant context.

Conclusions and Future Research Directions

Summary of Current Academic Understanding of H-Cys-lys-asn-phe-phe-trp-lys-thr-OH

The current understanding of this compound is primarily derived from the extensive body of research on somatostatin (B550006) and its analogs. The peptide is recognized as a linear analog of somatostatin, a crucial hormone that mediates a wide range of biological functions through its interaction with five distinct G-protein coupled receptors (SSTR1-5). mdpi.comresearchgate.net The biological activity of somatostatin analogs is largely dictated by the conformation of the Trp-Lys motif within the peptide sequence. mdpi.com

Academic inquiry into peptides like this compound is often aimed at dissecting structure-activity relationships (SAR). mdpi.comnih.gov By studying linear, and therefore more flexible, peptides, researchers can identify the minimal structural requirements for receptor binding and activation. While cyclic analogs like octreotide (B344500) often exhibit enhanced stability and receptor selectivity, linear peptides are crucial for initial screening and understanding the foundational chemistry of peptide-receptor interactions. nih.govnih.gov The presence of a cysteine residue at the N-terminus provides a reactive site for potential dimerization or for conjugation to other molecules, a feature widely used in peptide engineering. wikipedia.org The study of such unmodified linear peptides challenges the long-held perception that they are too unstable for practical applications, as many have been shown to exert biological effects. nih.goveurekaselect.com

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the foundational knowledge extrapolated from the broader study of somatostatin analogs, significant knowledge gaps exist for the specific peptide this compound. These gaps represent fertile ground for future research. The primary unknowns include its precise receptor binding profile, conformational dynamics, and metabolic fate. Addressing these questions is critical to unlocking its full potential as a research tool or therapeutic lead.

Key unexplored avenues include:

Receptor Selectivity Profile: It is unknown which of the five somatostatin receptor subtypes (SSTR1-5) this linear peptide binds to with highest affinity. A comprehensive binding assay campaign is a critical next step.

Three-Dimensional Structure: The solution conformation of the peptide is undetermined. mdpi.com Advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling could elucidate its structural preferences, which are key to its biological function. researchgate.netnih.gov

Metabolic Stability: As a linear peptide, it is presumed to have a short biological half-life, but this has not been empirically determined. nih.govnih.gov Studies on its degradation pathway by peptidases would provide crucial data for designing more stable analogs.

Functional Activity: Beyond binding, it is necessary to determine whether the peptide acts as an agonist or an antagonist at its target receptors.

Role of the N-Terminus: The specific contribution of the Cys-Lys-Asn sequence to receptor affinity and selectivity has not been explored.

Dimerization Potential: The N-terminal cysteine allows for the formation of a disulfide-linked homodimer. It is unknown if this dimerization occurs under physiological conditions and how it would affect receptor binding and activity.

Table 1: Identified Knowledge Gaps and Potential Research Questions

Knowledge Gap Key Research Question Potential Methodologies
Receptor Binding Profile What are the binding affinities (Ki/IC50) of this compound for each of the five somatostatin receptor subtypes (SSTR1-5)? Radioligand binding assays; Surface Plasmon Resonance (SPR)
Conformational Dynamics What is the predominant three-dimensional structure of the peptide in a solution environment mimicking physiological conditions? 2D-NMR Spectroscopy; Molecular Dynamics (MD) simulations
Metabolic Fate What is the half-life of the peptide in human serum, and what are its primary cleavage sites? Incubation in serum followed by HPLC-MS/MS analysis

| Functional Characterization | Does the peptide stimulate or inhibit downstream signaling pathways (e.g., cAMP modulation) upon binding to its target receptor? | In vitro cell-based functional assays (e.g., cAMP assay) |

Potential for Development of Novel Research Tools or Probes Based on this compound

The structure of this compound makes it an excellent candidate for development into a variety of research probes. The extensive success in modifying somatostatin analogs for in vivo imaging provides a clear blueprint for its potential applications. snmjournals.orgnih.gov Receptors for such regulatory peptides are frequently overexpressed in various cancers, making them ideal targets for molecular imaging and targeted therapy. aminer.cnkoreascience.kr

The N-terminal cysteine and the two lysine (B10760008) residues offer versatile handles for chemical modification without disrupting the core pharmacophore. By attaching specific labels, this peptide could be transformed into a powerful tool for visualizing and studying biological processes in both cellular and whole-organism contexts.

Table 2: Potential Research Probe Development

Probe Type Proposed Modification Scientific Application Citation
Radiolabeled Imaging Agent Chelating a radionuclide (e.g., 68Ga, 111In, 177Lu) to the peptide. In vivo imaging of SSTR-positive tumors or tissues using PET or SPECT. nih.govsnmjournals.org
Fluorescent Probe Covalently attaching a fluorophore (e.g., FITC, Cy5) to the N-terminus or a lysine side chain. Visualizing receptor distribution, internalization, and trafficking in living cells via fluorescence microscopy. nih.gov
Affinity Purification Tool Immobilizing the peptide onto a solid support (e.g., agarose (B213101) beads). Isolating and purifying somatostatin receptors and their binding partners from cell lysates for further study. nih.gov

| Targeted Drug Conjugate | Linking a cytotoxic agent to the peptide. | Preclinical investigation of targeted drug delivery to SSTR-expressing cancer cells. | koreascience.kr |

Broader Implications for Peptide Science and Design

The study of this compound and similar linear peptides has broader implications for the field of peptide science. It underscores the principle that even relatively simple, unmodified peptides can serve as foundational tools for understanding complex biological systems. nih.govnih.gov Research into this molecule contributes to several key areas:

Informing Rational Drug Design: A detailed understanding of the structure-activity relationship of this linear peptide can guide the rational design of more potent and selective second- and third-generation analogs. mdpi.comnih.gov By identifying which conformational constraints and chemical modifications (e.g., D-amino acid substitution, cyclization) improve stability and affinity, researchers can more efficiently develop clinical candidates. nih.govrsc.org

Validating the Utility of Linear Peptides: This peptide serves as a case study that challenges the paradigm that only structurally complex or heavily modified peptides are therapeutically relevant. nih.gov Success in characterizing and utilizing such peptides encourages the exploration of the vast, under-investigated chemical space of short, linear bioactive peptides. nih.govumn.edu

Expanding the Peptidomimetic Toolkit: The peptide acts as a scaffold for testing novel chemical modifications. For instance, replacing standard amino acids with non-natural counterparts like mesitylalanine or incorporating sugar amino acids can systematically probe the effects on conformation and stability, thereby expanding the toolkit for peptide design. mdpi.comacs.org

Fundamental Receptor Biology: Using this peptide as a probe can help elucidate the nuanced mechanisms of somatostatin receptor activation and signaling. Comparing its effects to those of cyclic analogs can reveal how ligand flexibility and conformation modulate downstream biological responses.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural integrity of H-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-OH after synthesis?

  • Methodological Answer : Use reversed-phase HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% TFA) to assess purity. Confirm molecular weight via mass spectrometry (MALDI-TOF or ESI-MS). For structural validation, employ circular dichroism (CD) to analyze secondary structure or nuclear magnetic resonance (NMR) for sequence-specific resonance assignments .

Q. What experimental protocols are recommended for synthesizing this peptide with high yield and minimal side products?

  • Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Optimize coupling steps by monitoring with Kaiser tests or FT-IR. For disulfide bond formation (Cys residue), employ oxidative folding under controlled pH (e.g., glutathione redox buffer). Purify via preparative HPLC and validate each step with LC-MS .

Q. How should researchers design initial functional assays to evaluate the peptide’s bioactivity?

  • Methodological Answer : Prioritize in vitro assays such as receptor-binding studies (surface plasmon resonance or fluorescence polarization) or enzyme inhibition assays (e.g., kinetic fluorometric assays). Include positive/negative controls and replicate experiments (n ≥ 3) to ensure statistical validity. Use ANOVA or t-tests for data analysis .

Advanced Research Questions

Q. How can conflicting data on the peptide’s stability in physiological buffers be resolved?

  • Methodological Answer : Systematically vary buffer conditions (pH, ionic strength, temperature) and analyze degradation kinetics via HPLC-MS. Compare results with computational stability predictions (e.g., molecular dynamics simulations). Address discrepancies by validating assay conditions (e.g., protease contamination checks) and replicating experiments across independent labs .

Q. What strategies optimize the peptide’s bioavailability for in vivo studies despite its large size and hydrophobicity?

  • Methodological Answer : Modify delivery systems using liposomal encapsulation or PEGylation to enhance solubility and circulation time. Conduct pharmacokinetic studies (e.g., plasma half-life via LC-MS/MS) and compare bioavailability across administration routes (IV, IP, oral). Use confocal microscopy to track cellular uptake in model organisms .

Q. How should researchers design a study to investigate the peptide’s interaction with multiple biological targets (e.g., GPCRs and ion channels)?

  • Methodological Answer : Employ a multi-omics approach:

  • Target Identification : Use affinity chromatography coupled with mass spectrometry (AP-MS) or yeast two-hybrid screens.
  • Functional Validation : Apply siRNA knockdown/CRISPR-Cas9 in cell lines and monitor phenotypic changes via transcriptomics/proteomics.
  • Data Integration : Use pathway analysis tools (e.g., STRING, KEGG) to map interactions and prioritize targets for further validation .

Q. What methodologies address reproducibility challenges in synthesizing and characterizing this peptide across labs?

  • Methodological Answer : Adopt standardized protocols from authoritative sources (e.g., Nature Protocols). Share raw data (HPLC chromatograms, MS spectra) via open-access repositories. Use interlaboratory studies to identify critical variables (e.g., solvent purity, temperature fluctuations) and establish consensus guidelines .

Q. How can researchers reconcile discrepancies between in silico docking predictions and empirical binding assays for this peptide?

  • Methodological Answer : Re-evaluate docking parameters (e.g., force fields, solvation models) using software like AutoDock Vina or Schrödinger. Validate with mutagenesis studies to identify key residues influencing binding. Cross-validate with SPR or ITC to measure binding affinities under physiological conditions .

Methodological Notes

  • Data Analysis : Use tools like GraphPad Prism or R for statistical rigor. Report effect sizes and confidence intervals to enhance interpretability .
  • Reproducibility : Document all experimental parameters (e.g., reagent lot numbers, instrument calibration logs) in supplementary materials .
  • Ethical Reporting : Adhere to NIH guidelines for preclinical studies and declare conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.